Oral Pharmacokinetic Superiority Over Melphalan: 3–4× Higher Cmax and AUC with Markedly Lower Interpatient Variability
In a direct head-to-head pharmacokinetic comparison of orally administered chlorambucil and melphalan (0.6 mg/kg standard dose) in patients with hematologic malignancies and solid tumors, chlorambucil demonstrated a mean peak plasma concentration (Cmax) and area under the plasma disappearance curve (AUC) that were 3–4 times greater than those observed with melphalan [1]. Chlorambucil showed rapid and consistent systemic appearance, whereas melphalan exhibited extremely variable systemic availability that was not attributable to tablet formulation problems. Furthermore, chlorambucil undergoes extensive active metabolism to phenylacetic acid mustard (PAAM), while melphalan undergoes primarily rapid chemical degradation with little, if any, active metabolism [1]. The greater in vitro stability, more rapid and predictable systemic availability after oral dosing, and extremely low urinary excretion make chlorambucil a more predictable alkylating agent for clinical use than melphalan, particularly for patients with reduced renal function [1].
| Evidence Dimension | Oral pharmacokinetic parameters — peak plasma concentration (Cmax) and systemic exposure (AUC) |
|---|---|
| Target Compound Data | Chlorambucil: Cmax and AUC 3–4× greater than melphalan; rapid and consistent systemic appearance; mean Cmax 492 ± 160 ng/mL at 0.2 mg/kg; active metabolism to PAAM; bioavailability ≥70% |
| Comparator Or Baseline | Melphalan: Cmax and AUC 3–4× lower than chlorambucil at equivalent oral dose (0.6 mg/kg); extremely variable systemic availability; primarily undergoes rapid chemical degradation with little active metabolism |
| Quantified Difference | 3–4× higher Cmax and AUC for chlorambucil versus melphalan; consistently rapid absorption vs. highly variable melphalan absorption |
| Conditions | Patients with hematologic malignancies and solid tumors; standard oral dose of 0.6 mg/kg for both agents; pharmacokinetic sampling over time |
Why This Matters
For procurement and clinical protocol design, chlorambucil's 3–4× higher and more predictable oral systemic exposure directly reduces the risk of subtherapeutic dosing or unexpected toxicity associated with melphalan's erratic absorption, making chlorambucil the preferred alkylating agent when reliable oral dosing is required.
- [1] Alberts DS, Chang SY, Chen HS, et al. Comparative pharmacokinetics of chlorambucil and melphalan in man. Recent Results Cancer Res. 1980;74:124-131. doi:10.1007/978-3-642-81488-4_16. PMID: 7444135. View Source
